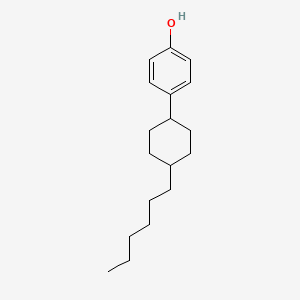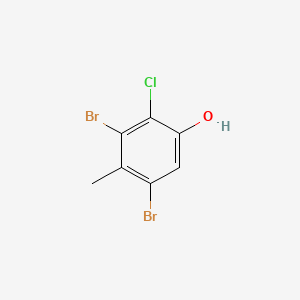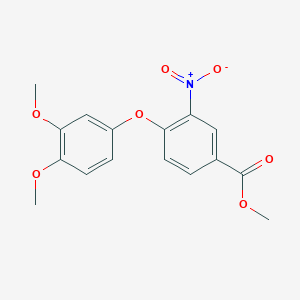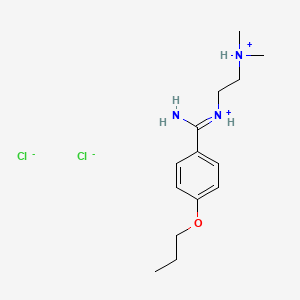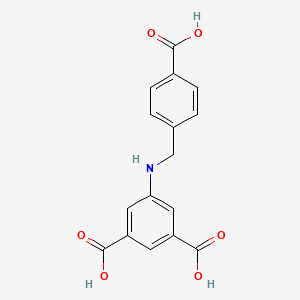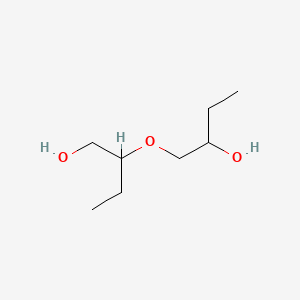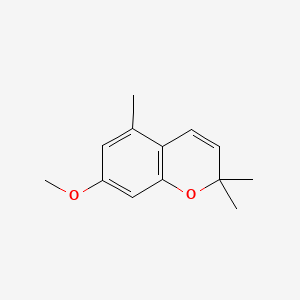
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is a chemical compound belonging to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound is characterized by the presence of methoxy and trimethyl groups, which can influence its chemical behavior and biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of a methoxy-substituted phenol with a suitable ketone, followed by cyclization to form the benzopyran ring. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydrobenzopyrans. Substitution reactions can introduce various functional groups into the benzopyran structure.
Aplicaciones Científicas De Investigación
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and understanding biochemical pathways.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory, antioxidant, and anticancer properties, is ongoing.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- involves its interaction with specific molecular targets and pathways. The methoxy and trimethyl groups can influence its binding affinity and selectivity for certain enzymes or receptors. For example, it may inhibit or activate enzymes involved in oxidative stress or inflammation, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2H-1-Benzopyran-2-one, 7-methoxy-: This compound lacks the trimethyl groups, which can significantly alter its chemical and biological properties.
2H-1-Benzopyran-2-one, 5,7-dimethoxy-:
2H-1-Benzopyran-2-one, 7-methyl-: The substitution of a methoxy group with a methyl group can affect its solubility and interaction with biological targets.
Uniqueness
2H-1-Benzopyran, 7-methoxy-2,2,5-trimethyl- is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both methoxy and trimethyl groups can enhance its stability and selectivity for certain reactions or targets, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
70442-00-1 |
|---|---|
Fórmula molecular |
C13H16O2 |
Peso molecular |
204.26 g/mol |
Nombre IUPAC |
7-methoxy-2,2,5-trimethylchromene |
InChI |
InChI=1S/C13H16O2/c1-9-7-10(14-4)8-12-11(9)5-6-13(2,3)15-12/h5-8H,1-4H3 |
Clave InChI |
RSXVUXUKWOQYJI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC2=C1C=CC(O2)(C)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


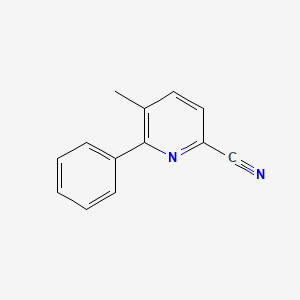
![2-{1-[Dimethyl(2-methyl-2-propanyl)silyl]ethyl}pyridine](/img/structure/B13785935.png)
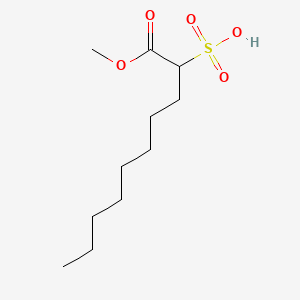
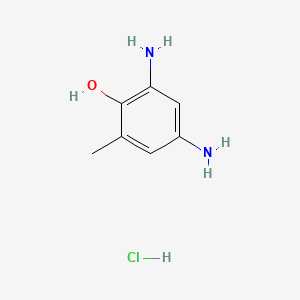
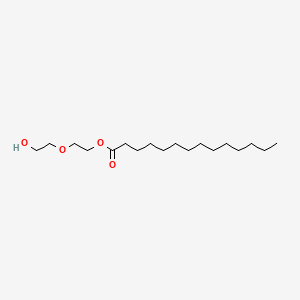


![2-[(Z)-[(2-hydroxy-6-methyl-3-propan-2-ylphenyl)carbamothioylhydrazinylidene]methyl]benzoic acid](/img/structure/B13785964.png)
